Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate
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Overview
Description
Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of ethyl, nitro, and methylsulfonyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylsulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that exert different biological effects .
Comparison with Similar Compounds
- Ethyl 2-amino-5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)benzoate
- Ethyl 5-[(methylsulfonyl)oxy]-4-oxobicyclo[5.1.1]nonane-3-carboxylate
Comparison: Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications .
Properties
CAS No. |
23721-22-4 |
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Molecular Formula |
C15H22N2O10S2 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl 5-[bis(2-methylsulfonyloxyethyl)amino]-2-nitrobenzoate |
InChI |
InChI=1S/C15H22N2O10S2/c1-4-25-15(18)13-11-12(5-6-14(13)17(19)20)16(7-9-26-28(2,21)22)8-10-27-29(3,23)24/h5-6,11H,4,7-10H2,1-3H3 |
InChI Key |
MDWAUGBOVGJDHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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